molecular formula C32H47NO14 B2973944 5-(acetylamino)-2-[(acetyloxy)methyl]-6-(tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexan]-5'-ylmethoxy)tetrahydro-2H-pyran-3,4-diyl diacetate (non-prefer CAS No. 1174234-44-6

5-(acetylamino)-2-[(acetyloxy)methyl]-6-(tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexan]-5'-ylmethoxy)tetrahydro-2H-pyran-3,4-diyl diacetate (non-prefer

Cat. No.: B2973944
CAS No.: 1174234-44-6
M. Wt: 669.721
InChI Key: KQPACFUEGAAHNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a highly substituted tetrahydro-2H-pyran derivative featuring multiple acetylated hydroxyl groups, a dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran] moiety, and an acetamido side chain. Its structural complexity arises from the integration of spirocyclic and fused ring systems, which confer unique stereochemical and electronic properties.

Properties

InChI

InChI=1S/C32H47NO14/c1-17(34)33-23-26(41-20(4)37)24(40-19(3)36)21(15-38-18(2)35)42-29(23)39-16-22-25-27(45-31(44-25)11-7-5-8-12-31)28-30(43-22)47-32(46-28)13-9-6-10-14-32/h21-30H,5-16H2,1-4H3,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPACFUEGAAHNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2C3C(C4C(O2)OC5(O4)CCCCC5)OC6(O3)CCCCC6)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H47NO14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

669.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(acetylamino)-2-[(acetyloxy)methyl]-6-(tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexan]-5'-ylmethoxy)tetrahydro-2H-pyran-3,4-diyl diacetate (commonly referred to as "non-prefer") has garnered attention in the field of medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H23NO10C_{16}H_{23}NO_{10} with a molecular weight of approximately 389.35 g/mol. The structure features multiple functional groups that may contribute to its biological activity, including acetylamino and acetyloxy moieties.

Biological Activity Overview

Research has indicated that compounds with similar structural characteristics often exhibit a range of biological activities, including:

  • Anticancer Properties : Compounds featuring dioxole and pyran rings have been investigated for their ability to inhibit cancer cell proliferation.
  • Antimicrobial Activity : The presence of acetyl groups is associated with enhanced antimicrobial properties.
  • Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation in various models.

Anticancer Activity

A study examining compounds with similar structures found that they could induce cell cycle arrest in cancer cell lines. For instance, a related compound demonstrated dose-dependent inhibition of the phosphoinositide 3-kinase (PI3K)/Akt pathway in prostate and breast cancer cells, leading to increased apoptosis . Such findings suggest that "non-prefer" may possess similar mechanisms of action.

Antimicrobial Properties

Research into acetylated compounds indicates that they can disrupt bacterial cell membranes, leading to increased permeability and cell death. In vitro studies have shown that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented in several studies. For example, derivatives have been shown to inhibit pro-inflammatory cytokines in macrophages, suggesting a pathway for therapeutic application in inflammatory diseases .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Compound AAnticancerInhibition of PI3K/Akt pathway
Compound BAntimicrobialDisruption of bacterial cell membranes
Compound CAnti-inflammatoryInhibition of pro-inflammatory cytokines

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Key Functional Groups Molecular Formula Molecular Weight (g/mol) Evidence ID
Target Compound Acetamido, diacetate, dispirocyclohexane-dioxolopyran, tetrahydro-2H-pyran Not explicitly provided ~800–850 (estimated) -
(2R,3S,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-((4R,5R)-5-(methoxycarbonyl)-... tetrahydro-2H-pyran-3,4-diyl diacetate Acetamido, diacetate, methoxycarbonyl, tetrahydro-2H-pyran C₂₀H₂₈N₂O₁₂ 488.44
Dispiro[cyclohexane-1,3'-[1,2,4,5]tetroxane-6',2''-tricyclo[3.3.1.1³,⁷]decane]-4-acetic acid Dispirocyclohexane-tetroxane, acetic acid Not provided Not provided
3,5-Dihydroxy-5-methyltetrahydro-2H-pyran-2-yl)oxy)-2H-pyran-3,4-diyl diacetate Diacetate, dihydroxy, methyltetrahydro-pyran C₅₅H₆₄N₆O₂₃ ~1153.12

Key Observations :

  • The target compound shares acetamido and diacetate groups with simpler pyran derivatives (e.g., ), but its dispiro architecture distinguishes it from linear or monocyclic analogs.
  • Compared to the steroid-like molecules in marine sponges , the absence of non-polar hydrocarbon chains in the target compound may reduce lipid solubility and membrane permeability.

Key Observations :

  • The target compound’s synthesis likely involves challenging spirocyclic ring formation, contrasting with straightforward acetylation steps in simpler diacetates .
  • Yields for structurally complex compounds (e.g., dispiro systems in ) are often lower due to steric and stereochemical hurdles.

Physicochemical Properties

Table 3: Physical Properties

Compound Solubility IR Peaks (cm⁻¹) Optical Rotation ([α]D) Evidence ID
Target Compound Likely low in water (high acetyl content) ~1745 (C=O), ~3341 (N-H) (estimated) Not provided -
(2R,3S,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-... diacetate Gel-like consistency 1745 (COOCH₃), 1711 (CONH), 1290 (C-O-C) +47.1°
(2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(2-chloroethoxy)tetrahydro-2H-pyran-3,4-diyl diacetate Soluble in DMSO Not provided Not provided

Key Observations :

  • The target compound’s IR spectrum would resemble due to shared acetyl and amide groups.
  • High acetyl content may reduce aqueous solubility compared to hydroxyl-rich analogs (e.g., ).

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